2,4-Dimethoxy-3-methylbenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

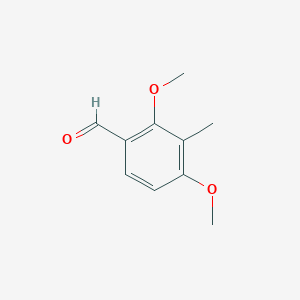

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKAZUWUHOBBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291007 | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-92-0 | |

| Record name | 7149-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dimethoxy 3 Methylbenzaldehyde

Physical Properties

2,4-Dimethoxy-3-methylbenzaldehyde typically presents as a white to light yellow or light orange solid, which may also appear as a powder or crystalline form. acs.orgwikipedia.org It is soluble in solvents like methanol. acs.org

Interactive Data Table: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | acs.org |

| Molecular Weight | 180.20 g/mol | acs.org |

| Melting Point | 52-54 °C | researchgate.netacs.org |

| Boiling Point | 109 °C at 4 mmHg | acs.org |

| Flash Point | >230 °F (>113 °C) | acs.org |

| Appearance | White to light yellow/orange powder or crystal | acs.orgwikipedia.org |

Chemical Properties

The chemical behavior of this compound is dictated by its functional groups. The aldehyde group is a primary site for nucleophilic addition and oxidation reactions. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring influence the electron density of the aromatic system, thereby affecting its reactivity in electrophilic aromatic substitution reactions.

Synthesis and Spectroscopic Analysis

Synthesis of this compound

The synthesis of substituted benzaldehydes often involves multi-step procedures. For instance, the synthesis of the isomeric 2,5-dimethoxy-3-methylbenzaldehyde has been achieved through the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene using selenium dioxide. masterorganicchemistry.com The precursor alcohol, in turn, can be synthesized from 4-methoxy-2-methylphenol (B1314071) via a Lederer-Manasse reaction followed by methylation. masterorganicchemistry.com Similar strategies involving the formylation of appropriately substituted aromatic precursors are common for producing various dimethoxy-methylbenzaldehyde isomers.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum (around 9-10 ppm). wikipedia.org The aromatic protons, methoxy (B1213986) protons, and methyl protons will have characteristic chemical shifts and coupling patterns that are consistent with the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region (around 190 ppm). illinois.edu The signals for the aromatic carbons and the carbons of the methoxy and methyl groups will also appear at distinct chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For an aromatic aldehyde like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1705 cm⁻¹. wikipedia.org Characteristic bands for C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C-H stretching, and C-O stretching of the methoxy groups would also be observed. wikipedia.org

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak for this compound would correspond to its molecular weight. The fragmentation pattern can provide further structural information.

Applications in Advanced Organic Synthesis

Role as a Precursor in Natural Product Synthesis

This aldehyde is a documented starting material for the total synthesis of significant natural products. Its specific substitution pattern makes it an ideal precursor for constructing the aromatic core of these complex molecules.

The total synthesis of (–)-kendomycin, a potent antibiotic and anti-osteoporotic agent, has been accomplished starting from commercially available this compound. sigmaaldrich.comillinois.edu The synthesis involves a lengthy sequence of reactions to build the complex ansa macrocycle. illinois.edu

This compound is also employed as a starting reagent in the total syntheses of renierol (B1680509) and its derivatives, which are marine alkaloids with potential cytotoxic activities. researchgate.netsigmaaldrich.com

Vibrational Spectroscopy

Utility in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The functional groups of this compound allow for its potential participation in such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com A variation of this, the hetero-Diels-Alder reaction, involves a heteroatom in the diene or dienophile. sigmaaldrich.com The aldehyde group of this compound can function as a heterodienophile, reacting with an electron-rich diene to form a dihydropyran ring. wikipedia.org

The reactivity of the aldehyde in a hetero-Diels-Alder reaction is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) groups on this compound would generally decrease the electrophilicity of the carbonyl carbon, potentially making it less reactive than unsubstituted benzaldehyde (B42025). However, these reactions are often promoted by Lewis acids, which coordinate to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the cycloaddition. illinois.edu

An illustrative example is the Lewis acid-catalyzed hetero-Diels-Alder reaction between a benzaldehyde and an activated diene, such as Danishefsky's diene. This type of reaction provides a direct route to highly functionalized dihydropyranone systems, which are valuable intermediates in natural product synthesis. illinois.edu

Interactive Data Table: Representative Hetero-Diels-Alder Reaction

| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Catalyst | Product Type | Application | Source(s) |

| Benzaldehyde (or substituted derivative) | Danishefsky's diene | Lewis Acid (e.g., Ti(IV)-BINOL complex) | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | Synthesis of oxo heterocycles | acs.orgacs.org |

While specific studies detailing the Diels-Alder reactions of this compound are not extensively reported in readily available literature, its structural similarity to other benzaldehydes that successfully undergo such reactions suggests its potential utility in this area, particularly in the context of complex molecule synthesis where the resulting dihydropyran ring with its specific substitution pattern would be a valuable intermediate.

Biological Activities and Medicinal Chemistry Research

Antimicrobial Properties

The antimicrobial potential of compounds derived from 2,4-Dimethoxy-3-methylbenzaldehyde has been a key area of study.

While there is a lack of data on the direct antibacterial action of this compound, its derivative, the macrocyclic polyketide known as Kendomycin (B1673390) , has demonstrated significant antibacterial properties. researchgate.netacs.orgnih.gov Kendomycin is notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. acs.orgmdpi.com

Research indicates that kendomycin's antibacterial effect is bacteriostatic, meaning it inhibits bacterial growth, rather than bactericidal (killing bacteria). acs.orgnih.govmdpi.com Its efficacy has been specifically highlighted against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections. researchgate.netacs.orgnih.gov The mechanism of action is multifaceted; studies show that kendomycin can disrupt primary metabolic pathways, interfere with the formation of the septum during cell division, and alter the expression of genes involved in programmed cell death in S. aureus. researchgate.netacs.orgmdpi.com Further investigation suggests that kendomycin's cytotoxicity across species is due to its ability to chelate, or bind to, essential metal cations, particularly iron and copper. nih.govplos.orgyoutube.com

Table 1: Antibacterial Activity of Kendomycin

| Bacterial Strain | MIC Value | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA strain COL) | 5 μg/mL | acs.orgnih.govmdpi.com |

The derivative Kendomycin has also been reported to possess antifungal activity. nih.govplos.orgyoutube.com The proposed mechanism for its antifungal action is consistent with its antibacterial effects, primarily involving the sequestration of vital cations, which disrupts fungal cellular processes. nih.govplos.org While crude extracts from the Streptomyces species that produce kendomycin have shown activity against fungi such as Saccharomyces cerevisiae and Aspergillus niger, specific Minimum Inhibitory Concentration (MIC) values for the purified compound against fungal pathogens are not detailed in the reviewed literature. researchgate.net

Anticancer Research

The application of this compound as a foundational element in the synthesis of potential anticancer agents is a significant aspect of its scientific profile.

The derivative Kendomycin exhibits notable cytotoxic effects against a range of human cancer cell lines. acs.org This broad activity makes it a compound of interest in oncological research. nih.govplos.orgyoutube.com The primary mechanism behind its anticancer effect is believed to be its function as a cation chelator, which induces stress and disrupts homeostasis in cancer cells, leading to cell death. nih.govplos.orgyoutube.com

Table 2: Cancer Cell Lines Showing Cytotoxicity to Kendomycin

| Cancer Type | Cell Line | Reference |

|---|---|---|

| Breast Adenocarcinoma | MCF-7 | acs.orgnih.gov |

| Stomach Adenocarcinoma | HMO2 | acs.orgnih.gov |

| Hepatocellular Carcinoma | HepG2 | acs.orgnih.gov |

This compound is a recognized starting reagent used in the total synthesis of (-)-kendomycin. The potent and varied biological activities of kendomycin, including its antibacterial, antifungal, and anticancer properties, establish it as a significant lead compound in the search for new therapeutics. researchgate.netacs.org The unique chemical structure of kendomycin has attracted considerable interest, leading to the development of multiple synthetic pathways to produce it and its analogs for further study. The role of this compound as a key building block in these syntheses underscores its importance in medicinal chemistry for developing new anticancer drugs.

While derivatives of this compound, such as kendomycin, are known to induce programmed cell death, the specific mechanism of autophagic cell death has not been clearly documented in the researched literature. acs.orgnih.gov Studies on kendomycin point towards the induction of apoptosis as a mode of cell death. acs.orgnih.gov Autophagy is a distinct cellular process, and currently, there is insufficient evidence to link kendomycin's cytotoxic effects directly to the induction of autophagy in cancer cells.

Other Reported Biological Activities of Related Compounds

While research specifically targeting this compound is limited in some areas, the broader class of substituted benzaldehydes, particularly those featuring hydroxyl and methoxy (B1213986) groups, has been the subject of extensive investigation for various biological activities. These studies provide a valuable framework for understanding the potential therapeutic properties of related structures.

Antioxidant Properties

The antioxidant capacity of phenolic aldehydes, which are structurally related to methoxy-substituted benzaldehydes, is a well-documented phenomenon. The presence and position of hydroxyl and methoxy groups on the aromatic ring are critical determinants of this activity. nih.gov These groups can donate hydrogen atoms or electrons to stabilize free radicals, thereby mitigating oxidative stress. nih.gov

Studies on various hydroxybenzaldehydes have demonstrated that their antioxidant efficacy varies significantly with their substitution pattern. researchgate.net For instance, protocatechuic aldehyde, which has two hydroxyl groups, exhibits high antioxidant activity across multiple assay environments. researchgate.net Syringaldehyde, with two methoxy groups and one hydroxyl group, also shows strong inhibitory effects on lipid peroxidation. researchgate.net The antioxidant activity of a substance is directly linked to its reducing power. nih.gov In a study of benzimidazole (B57391) derivatives, compounds with multiple hydroxy and methoxy groups on the phenyl ring showed excellent antioxidant activity in the ferric reducing/antioxidant power (FRAP) assay. nih.gov

Research on bromophenol derivatives further highlights the role of methoxy groups in conferring antioxidant properties. Certain synthesized dimethoxybenzene derivatives were shown to ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocyte cells. mdpi.com

Table 1: Antioxidant Activity of Selected Benzaldehyde-Related Compounds

| Compound/Derivative Class | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Hydroxybenzaldehydes (e.g., Protocatechuic aldehyde, Syringaldehyde) | Crocin bleaching, ABTS, DPPH, Rancimat | Substitution patterns, particularly multiple hydroxyl and methoxy groups, are crucial for high antioxidant activity. | researchgate.net |

| Benzylideneacetophenones | Inhibition of lipid peroxidation | Compounds with electron-donating groups (like methoxy) on the phenyl rings showed enhanced antioxidant activity. | nih.gov |

| Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | FRAP assay, DPPH assay | Derivatives with multiple hydroxy and methoxy groups exhibited significant antioxidant capacity, superior to the standard BHT in some cases. | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of substituted benzaldehydes and their derivatives is an active area of research. Inflammation is often linked to oxidative stress, and compounds with antioxidant properties may also exhibit anti-inflammatory effects. nih.gov

A study on 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid, demonstrated significant anti-inflammatory activity. nih.gov It inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, a series of 2-benzylidene-1-indanone (B110557) derivatives, synthesized from substituted benzaldehydes, were evaluated for their ability to inhibit inflammatory cytokines. dovepress.com The results showed that many of these compounds effectively inhibited the LPS-induced expression of Interleukin-6 (IL-6) and TNF-α. dovepress.com

Derivatives of 1,2-benzothiazine, which can be synthesized from substituted benzaldehydes, have also shown promise as anti-inflammatory agents. nih.gov Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing high selectivity for COX-2 over COX-1, which could mean a lower risk of gastrointestinal side effects. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzaldehyde-Related Compounds

| Compound/Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| 4-methoxy-5-hydroxycanthin-6-one | LPS-stimulated RAW 264.7 macrophages | Significantly inhibited the production of NO and TNF-α. | nih.gov |

| 2-Benzylidene-1-indanone derivatives | LPS-stimulated murine primary macrophages | Effectively inhibited the expression of IL-6 and TNF-α. | dovepress.com |

| Benzylideneacetophenones | Carrageenan-induced rat paw edema | Certain derivatives showed anti-inflammatory activity equivalent to the reference drug, indomethacin. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. For benzaldehyde (B42025) derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the phenyl ring influence their therapeutic effects. nih.gov

Influence of Substitution Patterns on Biological Effects

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Electron-donating vs. Electron-withdrawing Groups: SAR studies on benzylideneacetophenones revealed that the presence of electron-donating groups, such as methoxy (-OCH₃) or ethoxy groups, on the para-position of the phenyl rings tends to enhance anti-inflammatory and antioxidant activity. nih.gov Conversely, in a study of 2-benzylidene-1-indanone derivatives, electron-withdrawing groups on the benzene (B151609) ring were generally not well-tolerated and resulted in weak or no anti-inflammatory activity. dovepress.com

Position of Substituents: The position of substituents (ortho, meta, para) is crucial. For a series of matrine (B1676216) analogues synthesized with substituted benzaldehydes, a 3,4-dimethoxy substitution pattern resulted in higher anti-TMV (tobacco mosaic virus) activity than a 2,4-dimethoxy pattern. nih.gov In studies of benzimidazole derivatives, substitutions at the C5 and C6 positions were found to significantly influence anti-inflammatory action, with electron-withdrawing groups (like -NO₂) at the 6-position leading to higher activity than electron-donating groups. nih.gov

Role of Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups play a key role in antioxidant activity. nih.gov For anti-inflammatory benzimidazoles, a methoxy substitution was found to favor 5-lipoxygenase inhibition, while a hydrophilic group enhanced COX-2 inhibition. nih.gov

Design and Synthesis of Modified Derivatives for Enhanced Bioactivity

Based on SAR insights, researchers actively design and synthesize modified derivatives to improve potency and selectivity. This often involves introducing or altering functional groups at specific positions on the benzaldehyde scaffold.

The synthesis of acylhydrazone-containing matrine analogues, for example, involved reacting a butanehydrazine intermediate with various substituted benzaldehydes to produce a library of new compounds for biological screening. nih.gov Similarly, a series of 2-benzylidene-1-indanone derivatives were synthesized through a Claisen-Schmidt condensation to explore modifications on both aromatic rings of the core structure, leading to the identification of compounds with improved anti-inflammatory activity. dovepress.com

Another common strategy is the etherification of a parent compound to increase its lipophilicity, which can enhance certain biological properties. For instance, 3-hydroxybenzaldehyde (B18108) was modified via Williamson etherification to attach long alkyl chains (C8, C10, C12), with the resulting derivatives then being used to synthesize new hydrazone Schiff bases for antibacterial testing. researchgate.net The design of selective inhibitors for aldehyde dehydrogenase (ALDH) has led to the synthesis of benzyloxybenzaldehyde derivatives, which are considered a promising scaffold for further drug discovery. researchgate.net

Kinetic and Molecular Modeling Studies of Enzyme Inhibition

To understand how these compounds function at a molecular level, kinetic and molecular modeling studies are employed. These techniques provide detailed information about the mechanism of enzyme inhibition and the specific interactions between the inhibitor and the enzyme's active site.

Molecular docking is a computational method used to predict the binding orientation of a small molecule to a target protein. In a study on angiotensin-converting enzyme (ACE) inhibitors, docking studies were performed on a series of pyridazinone derivatives synthesized from benzaldehyde. biotech-asia.org These studies revealed key hydrogen bonding and lipophilic interactions within the ACE active site, helping to explain the observed inhibitory activity and guiding recommendations for future structural modifications, such as the incorporation of free amino and carboxylic acid groups to enhance potency. biotech-asia.org

Enzyme kinetic studies determine parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, mixed). For a series of α-glycosidase inhibitors, kinetic analysis combined with molecular dynamics simulations showed that the most potent compounds behaved as reversible inhibitors with mixed-type mechanisms. nih.gov The modeling predicted that the inhibitors bound in a cavity adjacent to or at the entrance of the active site, rather than directly blocking substrate access, providing a nuanced understanding of their inhibitory action. nih.gov Such studies are crucial for the rational design of more effective and selective enzyme inhibitors. nih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While 2,4-Dimethoxy-3-methylbenzaldehyde is commercially available, future research will likely focus on developing more efficient and environmentally benign synthetic routes. Current methodologies for synthesizing substituted benzaldehydes often involve multi-step processes with the use of hazardous reagents and solvents. Green chemistry principles are increasingly being applied to organic synthesis to mitigate environmental impact. nih.gov

Future synthetic strategies could explore:

Catalytic Methods: The use of transition-metal catalysts, such as rhodium, in hydroacylation reactions can offer highly selective and efficient routes to functionalized benzaldehydes. rsc.org Research into novel catalytic systems, including those based on earth-abundant metals, could lead to more sustainable processes. The development of photocatalysts, for instance, CNTs/GCN hybrids for the selective oxidation of substituted benzyl (B1604629) alcohols to their corresponding aldehydes under solar irradiation, represents a promising green approach.

One-Pot Reactions: Tandem or one-pot reactions, which combine multiple synthetic steps without the need for isolating intermediates, can significantly improve efficiency by reducing reaction time, solvent usage, and waste generation. nih.gov

Mechanochemical Synthesis: The use of ball milling for solvent-free or low-solvent reactions presents a green alternative to traditional solution-phase synthesis. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds from aldehydes and could be adapted for the synthesis of this compound derivatives. rsc.org

Biocatalysis: Employing enzymes as catalysts for the synthesis of benzaldehyde (B42025) derivatives can offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

A comparative overview of potential synthetic improvements is presented in Table 1.

Table 1: Potential Improvements in the Synthesis of this compound and its Derivatives

| Current Approach | Potential Future Approach | Advantages of Future Approach |

|---|---|---|

| Multi-step classical synthesis | Catalytic hydroacylation | Higher selectivity, efficiency, and atom economy. rsc.org |

| Use of stoichiometric and hazardous reagents | Green catalysts (e.g., photocatalysts, biocatalysts) | Reduced environmental impact, use of renewable resources. |

| Stepwise synthesis with intermediate purification | One-pot tandem reactions | Increased efficiency, reduced waste and resource consumption. nih.gov |

Exploration of Derivatization for Enhanced Bioactivity and Selectivity

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse array of derivatives with potential biological activities. The aldehyde functional group is particularly amenable to a variety of chemical transformations, allowing for the introduction of different pharmacophores. This compound has been utilized as a starting reagent in the total synthesis of complex natural products such as (—)-kendomycin and renierol (B1680509), highlighting its utility in building intricate molecular architectures. chemicalbook.comsigmaaldrich.com

Future research in this area will likely involve:

Synthesis of Heterocyclic Derivatives: The condensation of the aldehyde with various nucleophiles can lead to the formation of a wide range of heterocyclic scaffolds, such as benzimidazoles, which are known to exhibit a broad spectrum of biological activities including anticancer and anti-Alzheimer's properties. nih.govrjptonline.org

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound core and subsequent biological screening will be crucial for establishing clear structure-activity relationships. For instance, studies on other substituted benzaldehydes have shown that the nature and position of substituents significantly influence their inhibitory activity against enzymes like aldehyde dehydrogenase (ALDH) and acetylcholinesterase. nih.govnih.gov Similar SAR studies on derivatives of this compound could lead to the identification of potent and selective inhibitors for various therapeutic targets.

Development of Novel Bioactive Agents: Based on the known bioactivities of structurally related compounds, derivatives of this compound could be explored as potential anticancer, anti-neurodegenerative, or antimicrobial agents. The substitution pattern of two methoxy (B1213986) groups and a methyl group may confer unique properties that can be exploited in drug design.

Table 2: Potential Bioactive Derivatives of this compound

| Derivative Class | Potential Biological Target/Activity | Rationale |

|---|---|---|

| Benzimidazoles | Acetylcholinesterase, Butyrylcholinesterase (Alzheimer's Disease) | Benzimidazole (B57391) scaffolds derived from substituted benzaldehydes have shown potent inhibitory activity against these enzymes. nih.gov |

| Indanone Derivatives | Acetylcholinesterase (Alzheimer's Disease) | The core structure can be a precursor to indanone derivatives, which are potent and selective AChE inhibitors. nih.gov |

Advanced Mechanistic Studies of Biological Interactions

A fundamental understanding of how derivatives of this compound interact with biological targets at a molecular level is essential for rational drug design. While the parent compound's specific biological mechanisms are not extensively studied, research on related benzaldehydes provides a framework for future investigations.

Key areas for future mechanistic studies include:

Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against specific enzymes, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding how the inhibitor interacts with the enzyme's active site or allosteric sites.

Identification of Molecular Targets: Utilizing techniques such as chemical proteomics and affinity chromatography, researchers can identify the specific protein targets of bioactive derivatives within a cellular context.

Biophysical Interaction Analysis: Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide high-resolution structural information on the binding of derivatives to their biological targets. This allows for a detailed visualization of the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity.

Cellular Pathway Analysis: Once a molecular target is identified, further studies can investigate the downstream effects on cellular signaling pathways. This can reveal the broader biological consequences of the compound's activity and help to predict its therapeutic effects and potential side effects.

Insights from studies on the oxidation of benzaldehyde by Co-peroxo complexes, which involve density functional theory (DFT) calculations to compare different reaction pathways, can serve as a model for investigating the metabolic fate and potential reactivity of this compound and its derivatives in biological systems. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery and Material Science

The synergy between computational and experimental methods is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new applications in both medicine and material science.

Future research directions leveraging this integration include:

In Silico Screening and Drug Design: Computational tools can be used to screen virtual libraries of derivatives of this compound against various biological targets. Molecular docking simulations can predict binding affinities and modes, helping to prioritize compounds for synthesis and experimental testing. nih.govnih.govnih.gov This "scaffold hopping" approach, where a known pharmacophore is replaced with a novel scaffold like that derived from this compound, can lead to the discovery of new and patentable drug candidates. biosolveit.deresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and low toxicity. nih.govnih.govyoutube.commdpi.comresearchgate.net Applying these predictive models to virtual derivatives of this compound can help to filter out compounds that are likely to fail in later stages of development.

Design of Novel Materials: Computational modeling can be employed to predict the properties of polymers or metal-organic frameworks (MOFs) incorporating the this compound scaffold. For example, the electronic and optical properties of such materials could be tailored for applications in sensors, catalysis, or organic electronics.

Experimental Validation: The predictions from computational studies must be validated through experimental work. This iterative cycle of prediction, synthesis, and testing is key to refining computational models and efficiently discovering new functional molecules.

The integration of these approaches will be instrumental in unlocking the full potential of this compound as a versatile building block for the development of new drugs and materials.

Q & A

Q. How do steric/electronic effects influence nucleophilic addition reactions?

- Answer: Methoxy groups increase electrophilicity at the aldehyde carbon, favoring nucleophilic attack. Steric hindrance from the 3-methyl group may reduce reactivity with bulky nucleophiles (e.g., Grignard reagents). Kinetic studies under varying temperatures (25–80°C) can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.